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molecular formula C18H18F3NO2 B1221363 Ufenamate CAS No. 67330-25-0

Ufenamate

Cat. No. B1221363
M. Wt: 337.3 g/mol
InChI Key: JDLSRXWHEBFHNC-UHFFFAOYSA-N
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Patent
US04198431

Procedure details

In anhydrous dimethyl formamide was dissolved 3.2 g. of potassium salt of N-(3-trifluoromethylphenyl)anthranilic acid. To the solution was added 5.0 g. of n-butyl bromide. The mixture was heated at 100°-120° C. for 5 hrs. while stirring. The precipitated potassium bromide was taken out by filtration. The filtrate was concentrated and the residue obtained was distilled to obtain 3.1 g. of light yellow liquid having a boiling point of 190°-192° C. (5 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[K].[F:2][C:3]([F:21])([F:20])[C:4]1[CH:5]=[C:6]([NH:10][C:11]2[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:13]([OH:15])=[O:14])[CH:7]=[CH:8][CH:9]=1.[CH2:22](Br)[CH2:23][CH2:24][CH3:25]>CN(C)C=O>[F:2][C:3]([F:20])([F:21])[C:4]1[CH:5]=[C:6]([NH:10][C:11]2[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:13]([O:15][CH2:22][CH2:23][CH2:24][CH3:25])=[O:14])[CH:7]=[CH:8][CH:9]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)NC=1C(C(=O)O)=CC=CC1)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution was added 5.0 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 100°-120° C. for 5 hrs
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The precipitated potassium bromide was taken out by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
to obtain 3.1 g

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1)NC=1C(C(=O)OCCCC)=CC=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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